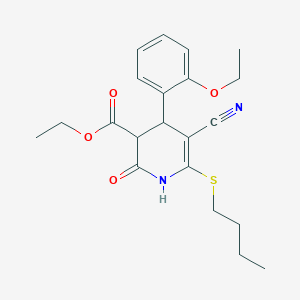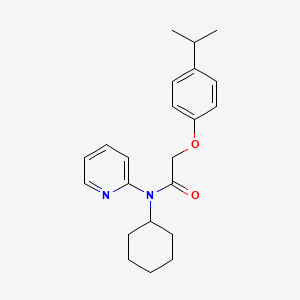![molecular formula C25H29NO B4064173 2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide](/img/structure/B4064173.png)
2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide
Descripción general
Descripción
2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide, also known as DPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPTU is a member of the tricyclic acetamide family, which has been studied for their anti-tumor, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
Relevance in Material Science and Organic Chemistry
Compounds with complex structures, similar to 2,2-diphenyl-N-tricyclo[4.3.1.13,8]undec-3-ylacetamide, often find applications in material science and organic chemistry due to their unique chemical and physical properties. For instance, organometallic frameworks and heterocyclic compounds are critical in developing new materials with desired characteristics like conductivity, flexibility, or durability. These materials have applications in electronics, photonics, and as catalysts in various chemical reactions (Vitaku, Smith, & Njardarson, 2014).
Biological Activities and Therapeutic Potential
Heterocyclic compounds, which are structurally related to 2,2-diphenyl-N-tricyclo[4.3.1.13,8]undec-3-ylacetamide, often exhibit a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, making them valuable in drug discovery and medicinal chemistry. For example, triazole derivatives have been extensively studied for their therapeutic potential against various diseases, showcasing the importance of heterocyclic chemistry in developing new pharmaceuticals (Ferreira et al., 2013).
Environmental Impact and Safety Evaluation
The environmental presence and impact of chemical compounds, including flame retardants and antimicrobial agents, have been a subject of research. Studies on compounds like triclosan and polybrominated diphenyl ethers (PBDEs) focus on their environmental fate, bioaccumulation, and potential toxicity towards humans and wildlife. These investigations are crucial for assessing the safety and ecological implications of widespread chemical use, guiding regulatory decisions and the development of safer alternatives (Xiong et al., 2019; Bedoux et al., 2012).
References
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry.
- Ferreira, V., da Rocha, D. D., da Silva, F. D., Ferreira, P., Boechat, N., & Magalhães, J. L. (2013). Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: a patent review (2008 – 2011). Expert Opinion on Therapeutic Patents.
- Xiong, P., Yan, X., Zhu, Q., Qu, G., Shi, J., Liao, C., & Jiang, G. (2019). A review of environmental occurrence, fate, and toxicity of novel brominated flame retardants. Environmental Science & Technology.
- Bedoux, G., Roig, B., Thomas, O., Dupont, V., & Bot, B. (2012). Occurrence and toxicity of antimicrobial triclosan and by-products in the environment. Environmental Science and Pollution Research.
Propiedades
IUPAC Name |
2,2-diphenyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c27-24(23(21-7-3-1-4-8-21)22-9-5-2-6-10-22)26-25-12-11-18-13-19(16-25)15-20(14-18)17-25/h1-10,18-20,23H,11-17H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBOISRBMOGBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4064093.png)
![2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4064098.png)
![1-(2-{1-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]piperidin-4-yl}ethyl)pyrrolidin-2-one](/img/structure/B4064108.png)

![N,N'-[1,3-phenylenebis(methylene)]bis[2-(phenylthio)acetamide]](/img/structure/B4064116.png)
![2-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B4064119.png)
![4,7,7-trimethyl-3-oxo-N-1,3-thiazol-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064139.png)
![5-[(2-naphthyloxy)methyl]-N-(2-oxotetrahydro-3-furanyl)-2-furamide](/img/structure/B4064149.png)
![2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4064154.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4064165.png)
![1-[1-({1-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B4064176.png)
![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B4064182.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4064184.png)